molecular formula C22H14ClN7O B2996553 2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide CAS No. 891108-58-0

2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide

Cat. No.: B2996553
CAS No.: 891108-58-0
M. Wt: 427.85
InChI Key: MBIZPMYTOKSLNY-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a synthetic organic compound provided for research purposes. It features a complex molecular architecture comprising a nicotinamide moiety linked to a [1,2,4]triazolo[4,3-b]pyridazine core, a heterocyclic scaffold recognized for its significant potential in medicinal chemistry and drug discovery . The [1,2,4]triazolo[4,3-b]pyridazine structure is a privileged scaffold in the design of kinase modulators. Scientific literature indicates that closely related analogues within this chemical class have been investigated as potent inhibitors of protein tyrosine kinases, including c-Met, a receptor tyrosine kinase that is a critical target in oncology research for its role in cell proliferation, survival, and metastasis . Furthermore, recent studies on 3-phenyl-[1,2,4]triazolo[4,3-a]pyridine derivatives have demonstrated significant activity as smoothened (SMO) inhibitors in the Hedgehog signaling pathway, showing potent antiproliferative effects against colorectal carcinoma cells . The unique physicochemical properties of the pyridazine ring, such as its high dipole moment and robust hydrogen-bonding capacity, are known to contribute favorably to drug-target interactions and molecular recognition, making compounds based on this core highly valuable for optimizing candidate molecules . This product is intended for non-clinical, in-vitro research applications only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals. Researchers should handle this material with appropriate care and conduct their own experiments to determine the compound's specific activity and applicability for their projects.

Properties

IUPAC Name

2-chloro-N-[4-(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14ClN7O/c23-20-17(2-1-11-25-20)22(31)26-16-5-3-14(4-6-16)18-7-8-19-27-28-21(30(19)29-18)15-9-12-24-13-10-15/h1-13H,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBIZPMYTOKSLNY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)Cl)C(=O)NC2=CC=C(C=C2)C3=NN4C(=NN=C4C5=CC=NC=C5)C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14ClN7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Mode of Action

It’s known that nitrogen atoms of the 1,2,4-triazole ring can bind to the iron in the heme moiety of cyp-450, and phenyl moieties have a key interaction in the active site of the enzyme. This suggests that the compound may inhibit certain enzymes, altering their function and leading to various biological effects.

Pharmacokinetics

In silico pharmacokinetic and molecular modeling studies have been summarized for similar compounds. These studies can provide insights into the compound’s bioavailability and its potential behavior in the body.

Result of Action

Given the diverse pharmacological activities of similar compounds, it can be inferred that the compound may have a wide range of effects at the molecular and cellular levels.

Biological Activity

2-chloro-N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound features multiple pharmacophoric groups, including:

  • Chloro group : Enhances lipophilicity and biological activity.
  • Triazolo-pyridazine moiety : Known for various biological activities including anticancer effects.
  • Nicotinamide structure : Associated with various metabolic processes.

Anticancer Properties

Research indicates that derivatives of triazolo-pyridazine compounds exhibit significant anticancer activities. For instance, a study highlighted that compounds with similar structures demonstrated potent inhibition against various cancer cell lines. Specifically:

  • In vitro studies showed IC50 values ranging from 0.17 µM to 6.2 µM against different cancer types, including colon and breast cancers .
  • Mechanism of Action : These compounds often act by inhibiting key signaling pathways involved in cell proliferation and survival.

Antimicrobial Activity

The compound also exhibits antimicrobial properties. A related triazolo-pyridazine was found effective against Cryptosporidium parvum, with an EC50 of 0.17 µM. This suggests potential applications in treating parasitic infections .

Case Study 1: Anticancer Efficacy

A recent study investigated the structure-activity relationship (SAR) of triazolo-pyridazine derivatives, revealing that modifications in the pyridine ring significantly impacted their potency against cancer cells. The most potent analogs were shown to selectively inhibit c-Met kinases, which are crucial in tumor growth and metastasis. Notably, one compound achieved an IC50 of 0.005 µM in preclinical trials for non-small cell lung cancer .

Case Study 2: Antimicrobial Action

Another study focused on the efficacy of triazolopyridazine SLU-2633 against Cryptosporidium parvum. The findings indicated that while the parent compound had modest potency (EC50 = 2.1 µM), modifications led to enhanced efficacy and reduced cytotoxicity, making it a promising candidate for further development against cryptosporidiosis .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : It may inhibit enzymes involved in DNA synthesis or repair.
  • Receptor Modulation : The compound can potentially modulate receptor activity related to cell signaling pathways.

Research Findings Summary

Activity Target IC50/EC50 Reference
AnticancerVarious cancer cell lines0.17 - 6.2 µM
AntimicrobialCryptosporidium parvum0.17 µM
c-Met InhibitionNon-small cell lung cancer0.005 µM

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Molecular Formula Key Substituents Biological Activity/Application Physical Properties Evidence Reference
Target Compound Not explicitly provided Chloronicotinamide, pyridin-4-yl, phenyl linker Unknown No data -
N-(4-Acetamidophenyl)-2-{[3-(4-chlorophenyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl}acetamide C₁₉H₁₅ClN₆O₂S Sulfanylacetamide, 4-chlorophenyl Not specified No melting point data
Lin28-1632 (C1632) C₁₅H₁₆N₆O Methyl, acetamide, phenyl Lin28 protein inhibition (regenerative therapy) No melting point data
(E)-4b Not provided Benzoylamino, propenoic acid Not specified mp 253–255°C (high crystallinity)
AZD5153 C₂₄H₃₀N₈O₂ Methoxy, piperazinyl-phenoxy Bromodomain and extraterminal (BET) inhibitor No melting point data
N-(4-chlorophenyl)-4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperazine-1-carboxamide C₁₇H₁₆ClN₇O Piperazinecarboxamide, 4-chlorophenyl Not specified No data

Key Findings

Substituent Impact on Physicochemical Properties

  • Chlorine-Containing Derivatives : The target compound and ’s sulfanylacetamide analog share a 4-chlorophenyl group, which likely improves lipophilicity and target binding. However, the sulfanyl group in ’s compound may enhance solubility compared to the target’s chloronicotinamide .
  • Amide vs.
  • Melting Points: highlights that triazolopyridazine derivatives with bulky substituents (e.g., benzoylamino in E-4b) exhibit high melting points (>250°C), suggesting strong crystal lattice interactions, whereas smaller substituents (e.g., methyl in Lin28-1632) may reduce thermal stability .

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